molecular formula C11H16ClNS B3078168 N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride CAS No. 1049774-29-9

N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride

Cat. No.: B3078168
CAS No.: 1049774-29-9
M. Wt: 229.77 g/mol
InChI Key: WGJMZENLCFQENP-UHFFFAOYSA-N
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Description

N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride is a synthetic organic compound featuring a benzyl group substituted with a methylthio (-SMe) moiety at the para position, linked to a propenamine (allylamine) backbone. Structurally, the methylthio group distinguishes it from common benzylamine derivatives, offering unique electronic and steric properties.

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h3-7,12H,1,8-9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJMZENLCFQENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common. The final product is typically obtained as a solid, which is then packaged and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-

Biological Activity

N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H16ClNSC_{11}H_{16}ClNS and features a methylthio group attached to a benzyl ring, which is further connected to a propenamine moiety. This unique structure contributes to its biological activities and interactions with various cellular targets.

This compound may exert its biological effects through several mechanisms:

  • Receptor Binding : The compound can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzymatic Modulation : It may inhibit or activate certain enzymes, impacting metabolic processes within cells.
  • Cellular Uptake : The presence of the methylthio group can enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

Several studies have investigated the compound's efficacy against cancer cell lines. For instance, it has shown promising cytotoxic effects against various cancer types, including:

  • MCF-7 (breast cancer) : IC50 values indicating significant growth inhibition.
  • NCI-H460 (lung cancer) : Demonstrated potent antiproliferative effects.
Cell LineIC50 (µM)Reference
MCF-73.79
NCI-H46012.50

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
Staphylococcus aureus30 µg/mL

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted by reported that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Research published in highlighted that the compound's interaction with specific enzymes involved in cell proliferation could be a key factor in its anticancer activity.
  • In Vivo Studies : Preliminary in vivo studies suggest that the compound may also exhibit anti-tumor effects in animal models, although further research is necessary to validate these findings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several benzylamine derivatives, differing primarily in substituents on the aromatic ring and the amine backbone. Below is a comparative analysis based on substituent effects, synthesis strategies, and inferred biological properties:

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position) Amine Backbone Key Synthesis Steps (References) Notable Properties/Applications
N-[4-(Methylthio)benzyl]-2-propen-1-amine HCl -SMe (para) Allylamine Likely involves alkylation of 4-(methylthio)benzyl chloride with allylamine (inferred from ) High lipophilicity due to -SMe; potential CNS activity
N-Ethyl-1-(4-methoxyphenyl)-2-propanamine HCl -OMe (para) Propanamine (ethyl-substituted) Alkylation of 4-methoxybenzyl halide with ethylpropanamine Methoxy group enhances solubility; possible antidepressant activity
N-(4-Fluorobenzyl)-1-methoxypropan-2-amine HCl -F (para) Methoxypropanamine Condensation of 4-fluorobenzaldehyde with methoxypropanamine, followed by reduction and HCl salt formation Fluorine increases metabolic stability; antimicrobial applications
N-(4-Ethylbenzyl)-2-propen-1-amine HCl -Et (para) Allylamine Similar allylamine alkylation using 4-ethylbenzyl halide Ethyl group balances lipophilicity and steric bulk

Key Observations:

However, it may also increase susceptibility to oxidative metabolism compared to -OMe . Methoxy (-OMe): Compounds like exhibit improved aqueous solubility due to the electron-donating -OMe group, making them preferable for oral bioavailability. Fluoro (-F): Fluorinated analogs (e.g., ) often display enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets.

Synthesis Strategies :

  • Allylamine derivatives (e.g., target compound and ) typically employ nucleophilic substitution or reductive amination, as seen in the use of KH and MeI for methylation in related syntheses .
  • Methoxypropanamine derivatives (e.g., ) may involve multi-step condensation and reduction processes.

The allylamine backbone is associated with antifungal and anticancer activities in analogs like terbinafine, suggesting possible shared mechanisms .

Notes

  • Data Limitations : Direct experimental data on the target compound are scarce; comparisons rely on structurally related compounds and inferred properties.
  • Synthetic Challenges : The methylthio group may require protective strategies during synthesis to prevent oxidation to sulfone or sulfoxide derivatives.
  • Research Gaps : Further studies are needed to explore the pharmacokinetics and specific target interactions of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride
Reactant of Route 2
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N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride

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